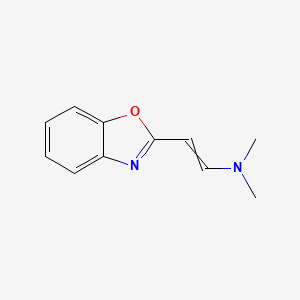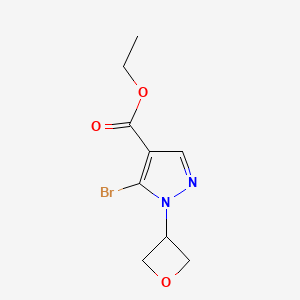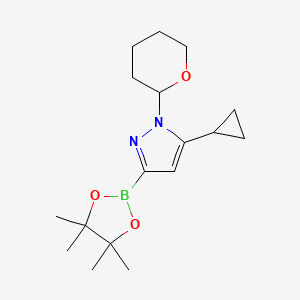
2-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3H-1,3-benzothiazol-2-ylidene)naphthalen-1-one is a heterocyclic compound that features a benzothiazole ring fused to a naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3H-1,3-benzothiazol-2-ylidene)naphthalen-1-one typically involves the condensation of 2-mercaptoaniline with naphthaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogens, amines, or thiols.
科学的研究の応用
2-(3H-1,3-benzothiazol-2-ylidene)naphthalen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-(3H-1,3-benzothiazol-2-ylidene)naphthalen-1-one involves its interaction with various molecular targets. In biological systems, it can intercalate with DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes by binding to their active sites, thereby affecting cellular metabolism and signaling pathways.
類似化合物との比較
1,3-Benzothiazole: A simpler structure lacking the naphthalene moiety.
2-(3H-1,3-benzothiazol-2-ylidene)phenol: Similar structure but with a phenol group instead of a naphthalene ring.
2-(3H-1,3-benzothiazol-2-ylidene)benzaldehyde: Contains a benzaldehyde group instead of a naphthalene ring.
Uniqueness: 2-(3H-1,3-benzothiazol-2-ylidene)naphthalen-1-one is unique due to the presence of both benzothiazole and naphthalene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
特性
CAS番号 |
76995-70-5 |
|---|---|
分子式 |
C17H11NOS |
分子量 |
277.3 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-yl)naphthalen-1-ol |
InChI |
InChI=1S/C17H11NOS/c19-16-12-6-2-1-5-11(12)9-10-13(16)17-18-14-7-3-4-8-15(14)20-17/h1-10,19H |
InChIキー |
PBECOBMZTYXROG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)








![furo[2,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B13933102.png)



